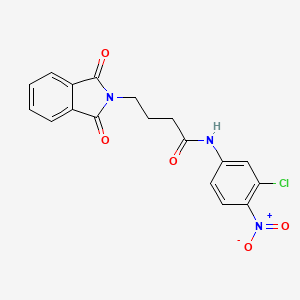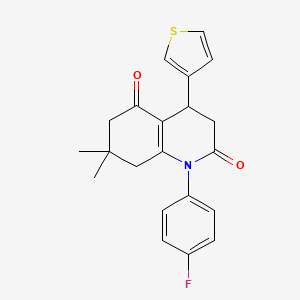![molecular formula C20H20ClFN2O2S B15004122 6-chloro-4-(2-fluorophenyl)-7-hydroxy-6',6'-dimethyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B15004122.png)
6-chloro-4-(2-fluorophenyl)-7-hydroxy-6',6'-dimethyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyran structure, followed by the introduction of the diazinane and thione groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thione group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline: Shares structural similarities but differs in its pharmacological profile.
Benzofuran derivatives: Exhibit similar biological activities but have distinct structural features.
Benzoxazole derivatives: Known for their antimicrobial and anticancer properties, similar to the target compound.
Uniqueness
6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20ClFN2O2S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
6'-chloro-4'-(2-fluorophenyl)-7'-hydroxy-4,4-dimethylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-2-thione |
InChI |
InChI=1S/C20H20ClFN2O2S/c1-19(2)10-20(24-18(27)23-19)9-13(11-5-3-4-6-15(11)22)12-7-14(21)16(25)8-17(12)26-20/h3-8,13,25H,9-10H2,1-2H3,(H2,23,24,27) |
InChI Key |
LDMMFURXYJLEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(C3=CC(=C(C=C3O2)O)Cl)C4=CC=CC=C4F)NC(=S)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxypyrazin-2-yl)-4-[5-oxo-4-(propan-2-yl)-2-thioxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B15004050.png)
![3-(4-{[6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B15004055.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15004056.png)
![Methyl 4-{[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B15004060.png)
![4-Amino-2-[(3-fluorophenyl)amino]-5-(phenylcarbonyl)thiophene-3-carbonitrile](/img/structure/B15004077.png)
![3-(Benzylamino)-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B15004091.png)
![2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15004096.png)


![N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B15004139.png)
![2-[4-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15004147.png)
![1-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1H-tetrazole](/img/structure/B15004154.png)
![12-(4-nitrophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B15004156.png)

